2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride
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Overview
Description
2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O and a molecular weight of 226.1 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the methylaminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
2-Aminopyrimidine: This compound has a similar pyrimidine ring structure but lacks the methylaminoethyl group. It is used in the synthesis of various pharmaceuticals and agrochemicals.
4-Hydroxypyrimidine: This compound has a hydroxyl group at the 4-position of the pyrimidine ring, similar to this compound. It is used as an intermediate in the synthesis of other organic compounds.
2-(Methylamino)pyrimidine: This compound has a methylamino group at the 2-position of the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-8-4-2-6-9-5-3-7(11)10-6;;/h3,5,8H,2,4H2,1H3,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXVWAITPAQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC=CC(=O)N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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